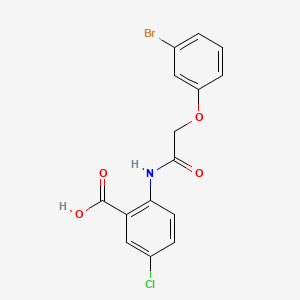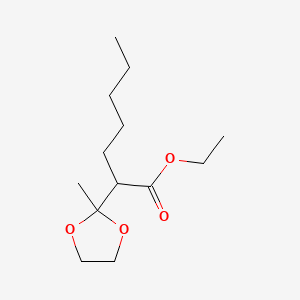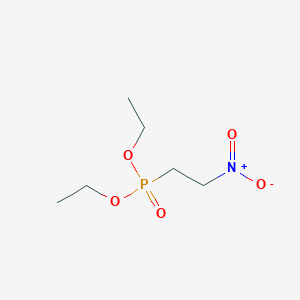
Urea, 1,1-bis(2-cyanoethyl)-3-(p-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,1-bis(2-cyanoethyl)-3-(p-chlorophenyl)-: is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of cyanoethyl and chlorophenyl groups in its structure suggests potential reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this specific compound, a possible synthetic route could involve the reaction of 1,1-bis(2-cyanoethyl)amine with p-chlorophenyl isocyanate under controlled conditions. The reaction might require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The process would include steps like mixing, reaction, separation, and purification. Techniques such as crystallization, distillation, and chromatography might be employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions, especially at the cyanoethyl groups, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions could target the cyano groups, converting them into amines.
Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its reactivity might make it useful in organic synthesis and materials science.
Biology and Medicine: In biology and medicine, substituted ureas are often explored for their potential as pharmaceuticals. They might exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry: Industrially, such compounds could be used in the production of polymers, resins, and other materials. Their unique properties might make them suitable for specific applications like coatings or adhesives.
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyanoethyl and chlorophenyl groups could play a role in binding to the target molecules, influencing the compound’s efficacy and specificity.
Vergleich Mit ähnlichen Verbindungen
- Urea, 1,1-bis(2-cyanoethyl)-3-(p-methylphenyl)-
- Urea, 1,1-bis(2-cyanoethyl)-3-(p-fluorophenyl)-
Comparison: Compared to similar compounds, the presence of the chlorophenyl group might impart unique reactivity and properties. For example, the electron-withdrawing nature of the chlorine atom could influence the compound’s stability and reactivity in various chemical reactions.
Conclusion
Urea, 1,1-bis(2-cyanoethyl)-3-(p-chlorophenyl)-: is a versatile compound with potential applications in various fields. Its synthesis, reactivity, and applications make it an interesting subject for scientific research and industrial use. Further studies and detailed information from scientific literature would provide a deeper understanding of its properties and potential.
Eigenschaften
CAS-Nummer |
73953-60-3 |
|---|---|
Molekularformel |
C13H13ClN4O |
Molekulargewicht |
276.72 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1,1-bis(2-cyanoethyl)urea |
InChI |
InChI=1S/C13H13ClN4O/c14-11-3-5-12(6-4-11)17-13(19)18(9-1-7-15)10-2-8-16/h3-6H,1-2,9-10H2,(H,17,19) |
InChI-Schlüssel |
GNXPRSJVXITOOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N(CCC#N)CCC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)



![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)



![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)




